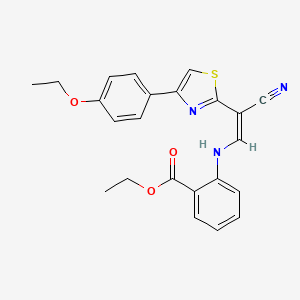

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-3-28-18-11-9-16(10-12-18)21-15-30-22(26-21)17(13-24)14-25-20-8-6-5-7-19(20)23(27)29-4-2/h5-12,14-15,25H,3-4H2,1-2H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKJLQFKKHLOJB-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(=O)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(=O)OCC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base to form the vinyl group.

Coupling with Benzoate: The final step involves coupling the vinylated thiazole with ethyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate exhibit significant antibacterial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Proteus mirabilis and Serratia marcescens

Inhibition zones were measured using standard agar diffusion methods, showcasing promising antibacterial activity.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory properties of thiazole derivatives. The compound's ability to inhibit carrageenan-induced edema in animal models suggests potential therapeutic applications in treating inflammatory diseases. The proposed mechanism involves interaction with specific enzymes and receptors, where the thiazole ring may inhibit enzyme activity through competitive inhibition.

Anticancer Potential

A study published in the European Journal of Medicinal Chemistry evaluated novel thiazole compounds for their biological activities, including this compound. The results indicated significant anti-inflammatory effects alongside antibacterial properties against multiple strains of bacteria. Furthermore, another investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Study 1: Synthesis and Evaluation

A comprehensive evaluation of thiazole derivatives highlighted their potential as therapeutic agents. This study focused on the synthesis and biological evaluation of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate, demonstrating its effectiveness against various bacterial strains and its anti-inflammatory properties.

Study 2: Anticancer Potential

Another investigation explored the anticancer properties of thiazole derivatives, including (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring and cyano group are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

a) 4-Substituted Phenyl Groups

Analysis :

b) Ester Group Modifications

Analysis :

- Ethyl esters (target compound) generally exhibit higher hydrolytic stability than methyl esters, making them preferable for sustained-release formulations .

Crystal Packing and Hydrogen Bonding

Comparative studies of crystal structures reveal substituent-dependent intermolecular interactions:

- The target compound’s ethoxy group may participate in weak C–H···O bonds, influencing crystal lattice stability .

- In contrast, methyl-substituted analogs (e.g., ) rely more on N–H···N and N–H···O bonds for stabilization, with dihedral angles between aromatic and ester moieties averaging 87° .

- Compounds with bulkier substituents (e.g., 2,4-dimethylphenyl in ) show reduced π-π stacking efficiency (centroid distances >3.5 Å) compared to simpler derivatives .

Analysis :

- The target compound’s synthesis likely mirrors methods in , where alkolysis of thioacetate precursors in methanol yields high-purity crystals .

- OxymaPure, used in related compounds, demonstrates superiority over HOBt/DIC in minimizing side reactions .

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound has a unique structure characterized by the presence of a thiazole ring, a cyano group, and an ethoxyphenyl moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Reaction of 4-ethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

- Vinylation : The thiazole derivative undergoes a Knoevenagel condensation with ethyl cyanoacetate.

- Coupling with Benzoate : The vinylated thiazole is coupled with ethyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Antimicrobial Properties

Recent studies have indicated that (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

| Candida albicans | Moderate inhibition |

The compound's efficacy suggests it could serve as a potential lead in developing new antimicrobial agents .

The proposed mechanism of action for (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific biological targets. The thiazole ring and cyano group are believed to play critical roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can disrupt essential cellular processes in microorganisms, leading to their death or growth inhibition .

Comparative Analysis

When compared to similar compounds, (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate displays unique properties due to its structural components:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-aminobenzoate | Lacks thiazole and cyano groups | Limited antimicrobial |

| 4-Ethoxyphenyl isothiocyanate | Contains ethoxyphenyl but different functional groups | Moderate activity |

| Thiazole derivatives | Various substituents | Variable activity |

The presence of both the thiazole ring and the cyano group in (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate contributes to its distinct biological profile, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy Study : A study demonstrated that compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate exhibited MIC values ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus, indicating strong antibacterial properties .

- Antifungal Activity Assessment : Another investigation revealed moderate antifungal activity against Candida species, suggesting potential applications in treating fungal infections alongside bacterial pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.